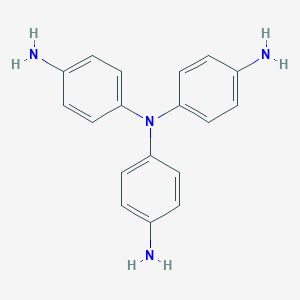

トリ(4-アミノフェニル)アミン

概要

説明

Synthesis Analysis

The synthesis of tris(4-aminophenyl)amine and its derivatives often involves novel methodologies that contribute to the field of organic synthesis. For instance, the synthesis of tris(4-cyanophenyl)amine, a related compound, demonstrated a unique self-assembly process, starting from 4-fluorocyanobenzene without any amine reagent, suggesting a novel pathway for synthesizing related compounds with strong fluorescence properties (Patra, Anthony, & Radhakrishnan, 2007). Another efficient synthesis approach for tris(4-formylphenyl)amine highlighted a two-flask synthesis from triphenylamine, offering higher yields and a more practical method than previous procedures (Mallegol, Gmouh, Meziane, Blanchard‐Desce, & Mongin, 2005).

Molecular Structure Analysis

The molecular structure of tris(4-aminophenyl)amine and its derivatives is crucial for understanding their reactivity and properties. Studies often employ computational and spectroscopic methods to investigate these molecules. For example, the structural analysis of tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine via NMR, IR, MS, and elemental analysis provides insights into its potential applications and reactivity patterns (Veettil & Haridas, 2010).

Chemical Reactions and Properties

Tris(4-aminophenyl)amine and its derivatives exhibit a range of chemical reactions and properties, making them suitable for various applications. For instance, the study on tris(4-bromophenyl)aminium hexachloridoantimonate ('Magic Blue') highlights its strong oxidizing properties with low inner-sphere reorganization, suggesting its utility in oxidation reactions (Quiroz-Guzmán & Brown, 2010).

Physical Properties Analysis

The physical properties of tris(4-aminophenyl)amine derivatives, such as fluorescence and thermal stability, are of significant interest. The synthesis of tris(4-cyanophenyl)amine revealed its strong blue fluorescence in solution, nano/microcrystals, and solid states, attributed to energy levels from intermolecular interactions, showing potential for practical utility in light-emitting devices (Patra, Anthony, & Radhakrishnan, 2007).

Chemical Properties Analysis

The chemical properties of tris(4-aminophenyl)amine derivatives, such as redox activity and anion binding capabilities, are extensively studied. For example, a coordination framework incorporating tris(4-(pyridin-4-yl)phenyl)amine ligand showed redox activity, indicating its potential for developing multifunctional frameworks (Hua, Turner, & D’Alessandro, 2013).

科学的研究の応用

トリ(4-アミノフェニル)アミンの用途に関する包括的な分析

トリ(4-アミノフェニル)アミン(TAPA)は、科学研究において様々な用途を持つ多機能性有機化合物です。以下に、TAPAの6つのユニークな用途の詳細な分析を示します。各用途は別々のセクションで説明されます。

有機染料の除去: TAPAベースのポリイミド/グラファイト状窒化炭素複合材料は、吸着および光触媒特性 について研究されています。これらの複合材料は、廃水から有害な有機分子、特に有機染料を除去する可能性を示しています。 TAPAとグラファイト状窒化炭素の組み合わせにより、吸着特性と光触媒性能が向上し、可視光下での有機汚染物質の効率的な分解につながります .

非線形光学特性: TAPAは、非線形光学特性 で知られています。光学デバイスの開発に使用できる蛍光三官能性プローブとして役立ちます。 高い対称性と非線形光学挙動により、フォトニクスおよびオプトエレクトロニクスでの用途に適しています .

有機半導体システム: トリフェニルアミン(TPA)などのTAPAの誘導体は、有機半導体(OSC) で三次元共役系として使用されます。 これらの材料は、有機発光ダイオード(OLED)やその他の電子デバイスのパフォーマンスに不可欠な、優れたホール輸送およびホール注入挙動を示します .

水質浄化: TAPAベースの複合材料は、染料の分解に効果的なだけでなく、水質浄化 においても重要な役割を果たします。 環境への排出前に、金属イオンやその他の産業汚染物質などの有害物質で汚染された廃水を処理することができます .

蛍光プローブ: 蛍光特性により、TAPAは高対称性プローブ として機能します。 蛍光は、生物学的プロセスの追跡と可視化に役立つため、様々なバイオイメージングおよび診断アプリケーションで使用できます

Safety and Hazards

作用機序

Target of Action

Tris(4-aminophenyl)amine (TAPA) is a highly symmetric probe that is primarily targeted towards harmful organic molecules in aqueous wastewater streams . It is well-known for its significant adsorption properties .

Mode of Action

TAPA interacts with its targets through adsorption and degradation . To overcome this limitation, TAPA is often combined with other materials, such as graphitic carbon nitride (CN), to form composites that improve both the adsorption and photocatalytic properties .

Biochemical Pathways

It is known that tapa plays a significant role in the degradation of organic molecules, particularly in the context of wastewater treatment .

Pharmacokinetics

It is known that tapa is slightly soluble in water , which may influence its bioavailability.

Result of Action

The primary result of TAPA’s action is the adsorption and degradation of harmful organic molecules in aqueous wastewater streams . This leads to the removal of these molecules from the environment, thereby reducing their potential harm.

Action Environment

The action of TAPA is influenced by various environmental factors. For instance, it is recommended to store TAPA in a cool, dry place in a tightly closed container, away from oxidizing agents . Furthermore, TAPA’s solubility in water and its stability in a dark place can also influence its action, efficacy, and stability.

特性

IUPAC Name |

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLFYGIUTYKKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064074 | |

| Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5981-09-9 | |

| Record name | N1,N1-Bis(4-aminophenyl)-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5981-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005981099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(4-aminophenyl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

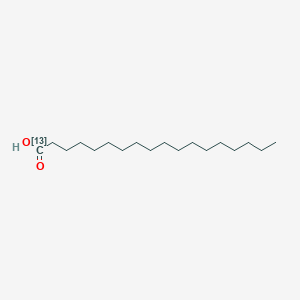

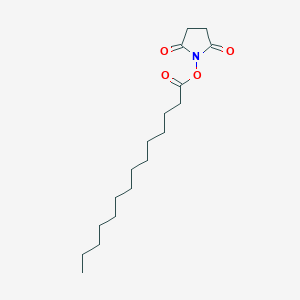

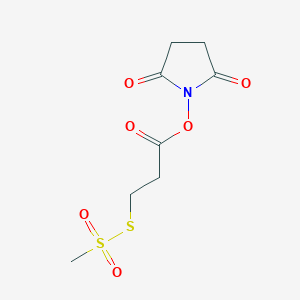

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Tris(4-aminophenyl)amine?

A1: The molecular formula of Tris(4-aminophenyl)amine is C18H18N4. It has a molecular weight of 290.36 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Tris(4-aminophenyl)amine?

A2: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance Spectroscopy (1H-NMR and 13C-NMR), and mass spectrometry to confirm the chemical structure of TAPA and its derivatives [, , ].

Q3: How does the incorporation of Tris(4-aminophenyl)amine affect the thermal properties of epoxy resins?

A3: Incorporating TAPA as a reactive modifier in epoxy resin systems leads to enhanced thermal properties. This includes tailorable crosslinking densities, increased glass transition temperatures, and improved thermal decomposition temperatures [].

Q4: Can Tris(4-aminophenyl)amine be used to create porous materials?

A4: Yes, TAPA is a key building block for synthesizing porous organic polymers (POPs) [] and covalent organic frameworks (COFs) [, , , ]. These materials exhibit high surface areas and tunable pore sizes, making them suitable for applications like gas adsorption and separation [, , ].

Q5: What is the role of Tris(4-aminophenyl)amine in the synthesis of hyperbranched polyimides (HBPIs)?

A5: TAPA acts as a triamine monomer, reacting with dianhydride monomers to form HBPIs [, , ]. These HBPIs possess unique properties like high thermal stability, good solubility in polar aprotic solvents, and desirable optical properties, making them suitable for applications in various fields [, ].

Q6: Can Tris(4-aminophenyl)amine-based materials be used as catalysts?

A6: Yes, incorporating TAPA into porous organic polymers creates materials with catalytic properties. For example, a porous organic polymer with thiourea linkages (POP-TU) synthesized using TAPA exhibited high efficiency and recyclability in catalyzing the Michael reaction [].

Q7: How does the presence of Tris(4-aminophenyl)amine in a conjugated microporous polymer (CMP) affect its catalytic activity?

A7: The presence of TAPA in a CMP like TPA-PDI enhances its catalytic activity due to its redox-active nature. This allows for in situ stabilization of metal nanoparticles, leading to improved catalytic performance, such as in the reduction of nitro aryls to amino aryls [].

Q8: Have computational methods been used to study Tris(4-aminophenyl)amine and its derivatives?

A8: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the electronic properties and reactivity of TAPA-based materials. For instance, DFT calculations supported the enhanced electrochemical oxygen reduction reaction (ORR) activity observed in a Co nanoparticle-stabilized TPA-PDI CMP []. Additionally, computational methods aided in elucidating the fluorescence quenching mechanism of a TAPA-based COF upon interaction with Cu2+ ions [].

Q9: What analytical techniques are employed to study the adsorption properties of Tris(4-aminophenyl)amine-based materials?

A10: Gas adsorption analysis, including nitrogen adsorption-desorption isotherms, is widely used to characterize the surface area, pore size distribution, and adsorption capacity of TAPA-based porous materials [, , ]. These techniques help evaluate their potential for applications like gas storage and separation.

Q10: Is there any research on the environmental impact of Tris(4-aminophenyl)amine-based materials?

A11: While research on the environmental impact of TAPA-based materials is limited, the development of recyclable and reusable TAPA-based catalysts, like the POP-TU used for the Michael reaction [], represents a step towards sustainable chemistry. This aspect requires further exploration to assess and mitigate potential environmental risks.

Q11: Are there alternative molecules to Tris(4-aminophenyl)amine for specific applications?

A12: Yes, depending on the desired application, alternative molecules with similar structures or functionalities can be employed. For instance, in the synthesis of COFs, other triamine monomers like 1,3,5-tris(4-aminophenyl)benzene (TAPB) can be used to tailor the pore size and functionality of the resulting material [, , ]. Choosing the most suitable alternative requires careful consideration of the specific application requirements.

Q12: How does research on Tris(4-aminophenyl)amine-based materials contribute to cross-disciplinary advancements?

A13: Research on TAPA-based materials fosters collaborations across disciplines like chemistry, materials science, and engineering. For example, the development of TAPA-based COFs with tunable optoelectronic properties [] opens avenues for applications in organic electronics and sensing, bridging the gap between materials design and device fabrication.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)